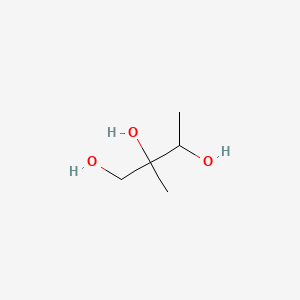
N-(4-Anilinophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Anilinophenyl)prop-2-enamide, also known as 4-anilinopropionamide (4-APA), is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in a number of organic solvents, and is used as a precursor to a variety of pharmaceuticals and other compounds. 4-APA is a versatile compound that has been used in a variety of scientific applications, including as a synthetic intermediate, a drug delivery agent, and a catalyst.
Scientific Research Applications
4-APA has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and antifungals. It has also been used as a drug delivery agent, as it can be used to solubilize and stabilize drugs for delivery. In addition, it has been used as a catalyst in the synthesis of a variety of compounds, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-APA is not well understood. It is believed that the compound acts as a proton donor, donating protons to acceptor molecules, such as amino acids and peptides. This proton donation is thought to be responsible for its ability to solubilize and stabilize drugs for delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-APA are not well understood. It has been shown to be non-toxic and non-irritating when applied topically, and it has also been shown to be non-carcinogenic. However, further research is needed to determine the full range of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-APA in lab experiments is its versatility. It can be used as a synthetic intermediate, a drug delivery agent, and a catalyst. It is also non-toxic and non-irritating when applied topically. However, the full range of its biochemical and physiological effects is not yet known, and further research is needed to determine these effects.
Future Directions
Future research on 4-APA should focus on determining its full range of biochemical and physiological effects. Additionally, further research should be conducted to investigate its potential uses as a drug delivery agent and a catalyst. Additionally, research should be conducted to investigate its potential applications in the synthesis of other compounds, such as polymers and dyes. Finally, further research should be conducted to investigate its potential uses in the synthesis of pharmaceuticals and other compounds.
Synthesis Methods
4-APA can be synthesized by several methods. The most common method involves the reaction of aniline and propionyl chloride, followed by hydrolysis of the resulting amide. Other methods include the reaction of aniline with acrylonitrile, followed by hydrolysis of the resulting nitrile, and the reaction of aniline with propionyl bromide, followed by hydrolysis of the resulting amide.
properties
IUPAC Name |
N-(4-anilinophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h2-11,16H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLPOBRVSAUJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626808 |
Source


|
| Record name | N-(4-Anilinophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22325-96-8 |
Source


|
| Record name | N-(4-Anilinophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)
![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)




![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)


![4-phenyl-1lambda6,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)
